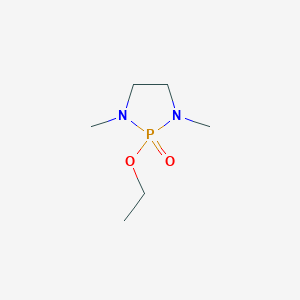
2-Ethoxy-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide is a chemical compound with the molecular formula C6H15N2OP It is known for its unique structure, which includes a phosphorus atom bonded to two nitrogen atoms and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1,3,2-diazaphospholidine with ethyl alcohol in the presence of an oxidizing agent. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-Ethoxy-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of coordination complexes or the modification of biological molecules. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethyl-2-phenyl-1,3-diazaphospholidine-2-oxide
- 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide
Uniqueness
2-Ethoxy-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its ethoxy group and the presence of both nitrogen and phosphorus atoms in a five-membered ring contribute to its versatility in chemical reactions and applications .
Propriétés
Numéro CAS |
10026-27-4 |
|---|---|
Formule moléculaire |
C6H15N2O2P |
Poids moléculaire |
178.17 g/mol |
Nom IUPAC |
2-ethoxy-1,3-dimethyl-1,3,2λ5-diazaphospholidine 2-oxide |
InChI |
InChI=1S/C6H15N2O2P/c1-4-10-11(9)7(2)5-6-8(11)3/h4-6H2,1-3H3 |
Clé InChI |
JJOGCOZXLLLROH-UHFFFAOYSA-N |
SMILES canonique |
CCOP1(=O)N(CCN1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(3S,4R)-4-{[(6-methoxypyridin-3-yl)methyl]amino}oxolan-3-ol](/img/structure/B13351471.png)

